molecular formula C10H8N2O3 B3023457 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 191287-55-5

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B3023457
CAS No.: 191287-55-5
M. Wt: 204.18 g/mol
InChI Key: MNMBOSNYHOXSOF-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Mechanism of Action

Target of Action

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential anti-HIV-1 activity . The primary target of this compound is the HIV-1 integrase (IN) , an enzyme essential for the replication of the HIV-1 virus .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase, which contains dual Mg^2+ metal ions . The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg^2+ ion . This interaction inhibits the function of the integrase, thereby preventing the replication of the HIV-1 virus .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication, which can potentially lead to a decrease in viral load in patients with HIV-1 . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the integrase . Additionally, the presence of other drugs can affect the compound’s pharmacokinetics and potentially its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These include various substituted derivatives that exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific ester group, which influences its reactivity and solubility, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMBOSNYHOXSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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